molecular formula C19H22N4O2S B5537337 2-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide

2-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide

Cat. No. B5537337
M. Wt: 370.5 g/mol
InChI Key: KXOUHGKBOPERGD-UHFFFAOYSA-N
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Description

2-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H22N4O2S and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.14634713 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

A series of compounds, including those related to the structural family of 1,3,4-oxadiazoles, have been synthesized and evaluated for their anticancer activities. These studies revealed moderate to excellent anticancer activities against a range of cancer cell lines, demonstrating the potential of these compounds as leads for the development of new anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Antibacterial Agents

Research has also focused on the synthesis of novel analogs incorporating the 1,3,4-oxadiazole moiety for their promising antibacterial activity. These efforts have led to the identification of compounds with significant antibacterial efficacy against various bacterial strains, highlighting the potential of these derivatives in combating resistant bacterial infections (Palkar et al., 2017).

Corrosion Inhibition

The derivatives of the focal compound have shown effectiveness as corrosion inhibitors, providing a novel approach to protecting metals against corrosion. This application is particularly relevant in industrial settings where metal longevity and integrity are critical (Ammal et al., 2018).

Enzyme Inhibition for Therapeutic Applications

Certain 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of acetyl- and butyrylcholinesterase, enzymes involved in neurological functions. This suggests potential therapeutic applications for diseases characterized by cholinesterase imbalance, such as Alzheimer's disease (Pflégr et al., 2022).

Advanced Material Science

The compound's derivatives have been explored for their role in synthesizing polyamides and other polymers under mild conditions, indicating their utility in materials science for developing new materials with specific properties (Saegusa et al., 1985).

Mechanism of Action

While the specific mechanism of action for your compound is not available, oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used in the treatment of age-related diseases , as antimicrobials , and as novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition, the design and synthesis of new series of boron-based benzo [c] [1,2,4]oxadiazoles and benzo [c] [1,2,5]thiadiazoles as anticancer agents targeting tumor hypoxia is a promising future direction .

properties

IUPAC Name

2-benzyl-N-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-13(2)9-16-21-17(25-22-16)11-23(3)19(24)15-12-26-18(20-15)10-14-7-5-4-6-8-14/h4-8,12-13H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOUHGKBOPERGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=N1)CN(C)C(=O)C2=CSC(=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.